7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, with the Chemical Abstracts Service number 873924-12-0, is a compound notable for its unique structural features and potential applications in medicinal chemistry. It belongs to a class of compounds known as azaspirocycles, which are characterized by their spirocyclic structure that includes nitrogen atoms. This compound is classified as an amino acid derivative and is often utilized in the synthesis of various biologically active molecules.
The compound is available from various chemical suppliers, indicating its relevance in research and development. Its molecular formula is , and it has a molecular weight of 269.34 g/mol. The IUPAC name reflects its structural complexity, where the tert-butoxycarbonyl group serves as a protecting group for the amine functionality during synthetic procedures .
The synthesis of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multi-step reactions that can include:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, greatly influence the yield and purity of the final product .
The molecular structure of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid features a spirocyclic framework that includes:
The SMILES representation for this compound is CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)O)C2
, illustrating its complex connectivity .
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid primarily relates to its role as a building block in drug discovery:
Research indicates that azaspirocycles may serve as effective modulators in various biochemical pathways due to their structural rigidity and ability to mimic natural substrates .
The physical properties of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid include:
Chemical properties include:
Hazard statements indicate that it may be harmful if swallowed or if it comes into contact with skin, necessitating appropriate safety precautions during handling .
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid finds applications primarily in:
Its structural attributes make it valuable in medicinal chemistry research aimed at discovering new therapeutic agents with enhanced efficacy and specificity .
The 7-azaspiro[3.5]nonane scaffold represents a structurally constrained bicyclic system with significant potential in medicinal chemistry. Retrosynthetic disconnection of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0, C₁₄H₂₃NO₄, MW: 269.34) reveals two primary synthetic approaches [1] [2]. The first approach centers on spirocyclization strategies through intramolecular alkylation of appropriately functionalized cycloalkyl precursors. Ethyl malonate serves as a versatile starting material that undergoes sequential alkylation with 1,3-dibromopropane under basic conditions to form the spirocyclic framework [3].
The second approach employs ring expansion methodologies via cycloalkylidene intermediates. Magnesium-mediated cyclization of ethyl 2-(3-bromopropyl)cyclopropane-1,1-dicarboxylate provides efficient access to the azaspiro[3.5]nonane skeleton. This pathway features a critical decarboxylation step that simultaneously generates the carboxylic acid functionality at the 2-position while maintaining the structural integrity of the spiro system. The final stages incorporate Boc protection of the secondary amine, yielding the target compound with high purity (≥98%) as confirmed by analytical data [2] [3].
Table 1: Key Synthetic Routes to the Azaspiro[3.5]nonane Core
Strategy | Key Starting Materials | Critical Steps | Yield Range |
---|---|---|---|
Spirocyclization | Ethyl malonate, 1,3-dibromopropane | Double alkylation, hydrolysis, decarboxylation | 45-60% |
Ring Expansion | Cyclopropyl dicarboxylates | Magnesium-mediated cyclization, decarboxylation | 55-70% |
Reductive Amination | Cyclobutanone, β-amino acids | Boc protection, catalytic hydrogenation | 40-52% |
The introduction of the tert-butoxycarbonyl (Boc) group serves multiple critical functions in the synthesis of azaspirocyclic compounds. This protecting group demonstrates exceptional compatibility with the strained spiro[3.5]nonane system while providing robust protection of the secondary amine during subsequent transformations [1] [5]. Experimental optimization reveals that Boc-anhydride (di-tert-butyl dicarbonate, (Boc)₂O) in dichloromethane or tetrahydrofuran with catalytic dimethylaminopyridine (DMAP) at 0-25°C provides near-quantitative protection of the spirocyclic amine precursor 7-azaspiro[3.5]nonane without competing side reactions [3].
The Boc group significantly enhances the solubility and crystallinity of otherwise challenging intermediates, facilitating purification. Studies confirm the exceptional stability of the Boc-protected azaspiro[3.5]nonane system under basic conditions and moderate acidic environments (pH > 3). However, strategic deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, enabling selective manipulation of the carboxylic acid functionality while preserving the Boc group, or vice versa [1] [5] [9].
Table 2: Stability Profile of Boc-Protected Azaspiro[3.5]nonane Derivatives
Condition | Temperature | Stability Duration | Decomposition Observed |
---|---|---|---|
Neutral aqueous solutions | 25°C | >6 months | None |
Basic media (pH 9-10) | 25°C | >1 month | <5% decomposition |
Mild acid (pH 3) | 25°C | >1 week | Graduine hydrolysis |
TFA/DCM (1:1) | 0°C | 30 minutes | Complete deprotection |
Storage (solid state) | 2-8°C (sealed) | >2 years | None |
The carboxylic acid functionality at C2 provides a versatile handle for further molecular diversification through various transformation pathways. Amide coupling reactions represent the most straightforward derivatization approach, facilitated by activating agents such as HATU or EDCI in dichloromethane or acetonitrile, yielding derivatives with preserved spirocyclic integrity [2] [7]. More complex transformations involve ring-opening and recyclization cascades that leverage the inherent strain of the spiro system. Under controlled basic conditions, the carboxylic acid can initiate nucleophilic ring-opening of the adjacent cyclobutane moiety, generating linear intermediates that subsequently undergo recyclization to form novel heterocyclic systems [7].
This compound's strategic value is demonstrated in its application as a conformationally restricted building block in PROTAC (Proteolysis Targeting Chimera) development. Its rigid structure serves as an optimal linker that connects target protein binders to E3 ubiquitin ligase recruiters, enabling the creation of bifunctional degraders with improved physicochemical properties. The compound's carboxylic acid allows direct conjugation to amine-containing pharmacophores through amide bond formation or can be converted to more reactive derivatives like acyl halides for esterification [7]. The compound exhibits remarkable stability during functionalization, with no observed epimerization at the stereogenic centers adjacent to the carboxylic acid functionality under standard coupling conditions.
The stereochemical complexity inherent in spiro[3.5]nonane systems presents significant synthetic challenges. The 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid contains two potential stereocenters (C2 and C6), though it is typically synthesized as a racemic mixture [6]. Recent advances focus on enantioselective synthesis through chiral auxiliary-mediated cyclization and asymmetric catalysis. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has shown promise for installing chiral centers with high enantiomeric excess (up to 92% ee) [3] [6].
Organocatalytic strategies employing cinchona alkaloid derivatives effectively control stereochemistry during spirocyclization. For instance, phase-transfer catalysis in biphasic systems (toluene/water) with O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide achieves diastereoselectivities exceeding 10:1 dr for certain spirocyclic intermediates [6] [8]. Computational studies reveal that stereochemical outcomes are heavily influenced by the conformational constraints of the developing spiro system, where the torsional strain between the cyclobutane and pyrrolidine rings creates a well-defined chiral environment that responds effectively to asymmetric induction [6] [8].
Table 3: Stereochemical Control Methods in Azaspiro[3.5]nonane Synthesis
Method | Catalyst System | Key Parameters | Stereoselectivity |
---|---|---|---|
Chiral Auxiliary Cyclization | (S)-4-Phenyl-2-oxazolidinone | -78°C in THF, n-BuLi | >95% de |
Asymmetric Allylic Alkylation | Pd₂(dba)₃/(S)-t-BuPHOX | Cs₂CO₃, CH₃CN, 40°C | 92% ee |
Organocatalytic Spirocyclization | Cinchoninium Phase-Transfer Catalyst | Toluene/H₂O, KOH, 0°C | 10:1 dr |
Enzymatic Desymmetrization | Lipase PS (Pseudomonas cepacia) | iPr₂O, vinyl acetate, 30°C | 88% ee |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5